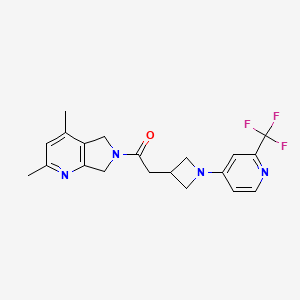
2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene: is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Bromomethylation: The final step involves the bromomethylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug development. The difluoromethyl group is known to enhance metabolic stability and bioavailability of drug molecules . Research is ongoing to explore its potential as a pharmacophore in designing new therapeutic agents.
Industry
In materials science, the compound can be used to synthesize fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The biological activity of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is primarily influenced by its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, while the bromomethyl group can act as a reactive site for further modifications. The compound’s mechanism of action involves the modulation of biochemical pathways through these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-1-(trifluoromethyl)-4-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethyl)-4-fluorobenzene
- 2-(Bromomethyl)-1-(difluoromethyl)-3-fluorobenzene
Uniqueness
Compared to its analogs, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene offers a unique combination of reactivity and stability. The presence of both bromomethyl and difluoromethyl groups provides a balance between reactivity for chemical transformations and stability for potential biological applications.
Propriétés
Numéro CAS |
2624138-39-0 |
|---|---|
Formule moléculaire |
C8H6BrF3 |
Poids moléculaire |
239 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



